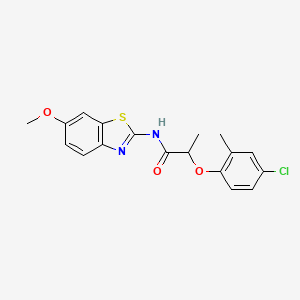

2-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

Description

2-(4-Chloro-2-Methylphenoxy)-N~1~-(6-Methoxy-1,3-Benzothiazol-2-yl)Propanamide is a synthetic amide derivative featuring a phenoxy-propionic acid backbone substituted with a chloro-methyl group and an N-linked 6-methoxybenzothiazole moiety. The benzothiazole group may confer biological activity, as seen in other amide derivatives like KU-2285 (), a radiosensitizer with an analogous amide-nitrogen heterocycle .

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-10-8-12(19)4-7-15(10)24-11(2)17(22)21-18-20-14-6-5-13(23-3)9-16(14)25-18/h4-9,11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUSTTDSLJAQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 4-chloro-2-methylphenol with 6-methoxy-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structure combines features of agrochemical and pharmaceutical intermediates. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Amide Linkage : Unlike KU-2285 and sanazole, which utilize acetamide or propanamide backbones for radiosensitization, the target compound’s benzothiazole-linked amide may enhance metabolic stability or target specificity .

Benzothiazole vs. Nitroheterocycles: The 6-methoxybenzothiazole group lacks the nitro functional groups critical for radiosensitization in sanazole and KU-2283.

Pharmacological and Physicochemical Properties

While direct data on the target compound is absent, inferences can be drawn:

- Solubility : The methoxy and chloro groups may reduce aqueous solubility compared to hydroxyethyl-substituted KU-2285 .

- Stability : The benzothiazole ring could enhance resistance to hydrolysis relative to nitroimidazole derivatives like sanazole .

- Synthetic Routes: Likely synthesized via coupling of 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (or its chloride) with 6-methoxy-1,3-benzothiazol-2-amine, analogous to the amidation methods in .

Hazard and Handling Considerations

The phenoxy-propionic acid component () necessitates caution:

Biological Activity

2-(4-Chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS Number: 445286-56-6) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 376.86 g/mol

- Density : 1.361 g/cm³ (predicted)

- pKa : 9.12 (predicted)

These properties suggest that the compound may exhibit significant solubility and stability under physiological conditions, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit notable antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with minimal inhibitory concentrations (MICs) around 50 μg/mL for effective compounds .

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. Compounds with similar structures have been tested against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Results indicated moderate to strong inhibition of cell proliferation, suggesting potential applications in cancer therapy .

The mechanism by which these compounds exert their biological effects often involves interactions with specific enzymes or receptors. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases, indicating potential for treating conditions like Alzheimer's disease . Additionally, the binding interactions with bovine serum albumin (BSA) suggest a pharmacokinetic profile that may enhance bioavailability and efficacy .

Case Studies

- Antibacterial Screening : In a study evaluating the antibacterial activity of synthesized benzothiazole derivatives, several compounds demonstrated strong activity against both Gram-positive and Gram-negative bacteria. The most active compounds had MIC values significantly lower than those of standard antibiotics .

- Antiproliferative Studies : Compounds structurally related to this compound were tested against various cancer cell lines. The results showed that certain substitutions on the benzothiazole ring enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cell lines .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.